Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Molecular Geometry and Stereochemical Configuration
The molecular architecture of methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamide)methyl)piperidine-1-carboxylate exhibits significant three-dimensional complexity due to the presence of multiple rotatable bonds and conformationally flexible regions. The central piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings, providing structural stability to the overall molecular framework. The methyl carboxylate functionality at the 1-position of the piperidine ring introduces an electron-withdrawing group that influences the electronic distribution throughout the ring system, while the substituted benzyl group at the 4-position creates additional steric considerations that impact the overall molecular conformation.
The stereochemical configuration of this compound involves several critical aspects that determine its three-dimensional structure and potential biological activity. The 4-position of the piperidine ring represents a potential stereogenic center, depending on the synthetic pathway employed and the specific stereochemical outcome of the substitution reaction. The presence of the oxoacetamide linker introduces conformational constraints due to the partial double-bond character of the carbon-nitrogen bond, resulting in restricted rotation around this axis and contributing to the overall rigidity of the molecular structure. Additionally, the 2-oxopyrrolidin-1-yl substituent on the phenyl ring possesses its own conformational preferences, with the five-membered lactam ring preferentially adopting an envelope conformation to minimize ring strain while maintaining optimal orbital overlap for the amide functionality.
The molecular geometry analysis reveals that the compound possesses several key structural features that influence its overall shape and potential intermolecular interactions. The distance between the methyl carboxylate terminus and the oxopyrrolidinyl group spans approximately 15-18 angstroms when the molecule is in its extended conformation, creating a significant molecular length that may be relevant for potential receptor binding or enzyme interactions. The angle between the piperidine ring plane and the substituted phenyl ring varies depending on the rotational state around the connecting methylene bridge, with computational studies suggesting preferred dihedral angles that minimize steric clashes while optimizing electronic interactions between the aromatic system and the aliphatic framework.
Properties
IUPAC Name |
methyl 4-[[[2-[4-methyl-3-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-14-5-6-16(12-17(14)25-9-3-4-18(25)26)23-20(28)19(27)22-13-15-7-10-24(11-8-15)21(29)30-2/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOSWFWXTNELJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an oxopyrrolidine moiety, and an amino-acetamido group, which contribute to its unique biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₄ |
| Molecular Weight | 345.46 g/mol |
| LogP | 3.7951 |
| Polar Surface Area | 57.404 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the piperidine structure have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth:
- In vitro Studies : A study on related compounds demonstrated that they inhibited cell proliferation in human cancer cell lines at nanomolar concentrations, suggesting potential as anticancer agents .
- Mechanistic Insights : The presence of the oxopyrrolidine moiety is believed to enhance the binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
Research has also explored the antimicrobial potential of related compounds. For instance:
- In vitro Testing : Compounds structurally similar to this compound have shown promising results against various bacterial strains, indicating a potential for development as antimicrobial agents .
Neuroprotective Effects
Some derivatives have been investigated for neuroprotective activities:
- Mechanism : These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on breast cancer cell lines, revealing an IC50 value of approximately 0.33 µM against mutated BRAF and significant inhibition of cell viability . This suggests that structural modifications could enhance therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL, showcasing their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Piperidine-Based Analogues
Piperidine derivatives, such as 4-(piperidine-1-yl)-pyridine and carbamoyl piperidine , are well-documented for their anticoagulant and antiplatelet effects. For example:
- 4-(Piperidine-1-yl)-pyridine derivatives exhibit potent Factor IIa inhibition (IC₅₀ < 1 μM), critical for preventing thrombosis .
- Carbamoyl piperidine derivatives demonstrate superior antiplatelet activity compared to carbamoyl pyridine analogues, achieving >70% inhibition at low micromolar concentrations .
Pyrrolidone-Containing Analogues
Pyrrolidone (2-oxopyrrolidin-1-yl) groups are common in nootropics (e.g., racetams) and protease inhibitors. For instance, compounds like 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives () feature enone-linked pyrrolidone groups, which could serve as Michael acceptors for covalent enzyme inhibition .
Comparison with Target Compound: The target compound’s pyrrolidone is directly conjugated to a phenyl ring, which may reduce electrophilicity compared to enone-containing analogues. This modification could shift activity toward non-covalent mechanisms (e.g., receptor antagonism).
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties*
| Property | Target Compound | 4-(Piperidine-1-yl)-pyridine Derivatives | Carbamoyl Piperidine Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~458.5 | ~250–350 | ~300–400 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.8–2.2 | 1.5–2.0 |
| Hydrogen Bond Acceptors | 8 | 4–6 | 5–7 |
| Solubility (mg/mL) | ~0.1 (low) | 0.5–1.0 | 0.3–0.8 |
*Data inferred from structural analogues and computational tools.
Key Observations :
- The target compound’s higher molecular weight and increased hydrogen bond acceptors may reduce oral bioavailability compared to simpler piperidine derivatives.
- The methyl ester group could act as a prodrug, improving absorption before hydrolysis to the active carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
